L-Leucyl-L-serylglycylglycyl-L-glutamine
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Overview
Description
L-Leucyl-L-serylglycylglycyl-L-glutamine is a synthetic peptide composed of the amino acids leucine, serine, glycine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-serylglycylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like HBTU or DIC in the presence of a base such as DIPEA.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by purification.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-serylglycylglycyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This can occur at the serine residue, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions are less common but can involve the peptide backbone.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxylated peptide.
Scientific Research Applications
L-Leucyl-L-serylglycylglycyl-L-glutamine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Used in the development of peptide-based materials and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of L-Leucyl-L-serylglycylglycyl-L-glutamine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biochemical pathways. For example, it may interact with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- L-Leucylglycyl-L-seryl-L-leucine
- L-Glutamine, L-leucyl-L-serylglycylglycyl
Uniqueness
L-Leucyl-L-serylglycylglycyl-L-glutamine is unique due to its specific sequence and the presence of both hydrophobic (leucine) and hydrophilic (serine, glutamine) residues. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
Properties
CAS No. |
174879-33-5 |
---|---|
Molecular Formula |
C18H32N6O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H32N6O8/c1-9(2)5-10(19)16(29)24-12(8-25)17(30)22-6-14(27)21-7-15(28)23-11(18(31)32)3-4-13(20)26/h9-12,25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)(H,22,30)(H,23,28)(H,24,29)(H,31,32)/t10-,11-,12-/m0/s1 |
InChI Key |
FYTWEDFZQCWZQW-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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